2,2'-Methylenedicyclopentanone
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Overview
Description
2,2’-Methylenedicyclopentanone is an organic compound characterized by two cyclopentanone rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenedicyclopentanone typically involves the reaction of cyclopentanone with formaldehyde under acidic or basic conditions. One common method is the acid-catalyzed condensation of cyclopentanone with formaldehyde, which results in the formation of the methylene bridge between the two cyclopentanone rings .
Industrial Production Methods: Industrial production methods for 2,2’-Methylenedicyclopentanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and optimized catalysts can enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenedicyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylene bridge under basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-Methylenedicyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Methylenedicyclopentanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparison with Similar Compounds
2,2’-Methylenedicyclohexanone: Similar structure but with cyclohexanone rings instead of cyclopentanone.
Cyclopentanone: A simpler structure with a single cyclopentanone ring.
Cyclohexanone: A single cyclohexanone ring, often used in similar types of reactions.
Uniqueness: 2,2’-Methylenedicyclopentanone is unique due to its dual cyclopentanone rings connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structure allows for more complex and diverse chemical transformations .
Properties
CAS No. |
55100-61-3 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-[(2-oxocyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-9H,1-7H2 |
InChI Key |
UQGRMSBTXNYJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2CCCC2=O |
Origin of Product |
United States |
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